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molecular formula C11H16Cl2N2O3S B8346178 4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride

4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride

Cat. No. B8346178
M. Wt: 327.2 g/mol
InChI Key: UQQUAFQCCCOLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785488B2

Procedure details

A pressure bottle was charged with a solution of 4-(4-azido-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide (8 g, 25.2 mmol) in EtOH (100 mL), conc HCl (20 mL) and PtO2 (114 mg, 0.5 mmol, 0.02 eq) and then was purged with hydrogen (2×45 psi). The bottle was pressurized with hydrogen (45 psi) and agitated 2 h. The reaction mixture was filtered through Celite™ and the filtrate was evaporated. The residue was triturated with Et2O, filtered and dried to afford 4-(4-amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride (7.8 g, 94% yield) as yellow solid. 1H NMR (400 MHz, DMSO) δ 8.22 (br s, 3H), 7.91 (d, J=8.4 Hz, 1H), 7.60 (s, 2H), 7.50 (s, 1H), 7.43 (d, J=8.4 Hz, 1H), 3.92 (m, 2H), 1.49 (s, 6H).
Name
4-(4-azido-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
114 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5](=[O:20])[C:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:17])=[O:16])=[C:11]([Cl:19])[CH:10]=1)([CH3:8])[CH3:7])=[N+]=[N-]>CCO.Cl.O=[Pt]=O>[ClH:19].[NH2:1][CH2:4][C:5](=[O:20])[C:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:17])=[O:16])=[C:11]([Cl:19])[CH:10]=1)([CH3:8])[CH3:7] |f:4.5|

Inputs

Step One
Name
4-(4-azido-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide
Quantity
8 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(C(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
114 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
agitated 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with hydrogen (2×45 psi)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC(C(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 189.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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